9-Chloro-9-phenylxanthene

Description

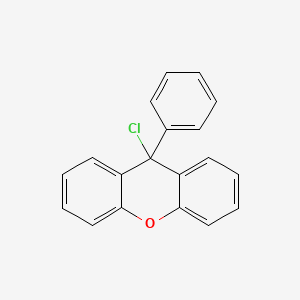

Structure

3D Structure

Properties

IUPAC Name |

9-chloro-9-phenylxanthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGMODSTGYKJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195288 | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42506-03-6 | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42506-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042506036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloro-9-phenyl-9H-xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-9-phenyl-9H-xanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-CHLORO-9-PHENYL-9H-XANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DJX63N6JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9-Chloro-9-phenylxanthene chemical and physical properties

An In-Depth Technical Guide to 9-Chloro-9-phenylxanthene

Introduction

This compound, also widely known by the trivial name Pixyl chloride, is a tricyclic organic compound of significant interest in synthetic chemistry.[1][2] Its molecular framework consists of a central xanthene ring system substituted with a chlorine atom and a phenyl group at the 9-position. This unique structure renders it a valuable reagent, primarily for its role as a precursor to the 9-phenylxanthyl (pixyl or Px) protecting group. The pixyl group is particularly useful for the protection of primary alcohols, offering distinct advantages in multistep organic syntheses.[3][4] This guide provides a comprehensive overview of the core chemical and physical properties, synthesis, reactivity, applications, and safety considerations for this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Pixyl chloride, 9-Phenylxanthyl chloride | [1][3][5] |

| CAS Number | 42506-03-6 | [2][3] |

| Molecular Formula | C₁₉H₁₃ClO | [1][5] |

| Molecular Weight | 292.76 g/mol | [3][5] |

| Appearance | Solid | [3][6] |

| Melting Point | 102-106 °C (lit.) | [3][6] |

| Boiling Point | 387.1 ± 42.0 °C (Predicted) | [6] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in chloroform (25 mg/mL) | [3][6] |

Molecular Identifiers:

Synthesis, Reactivity, and Applications

Conceptual Synthesis

This compound is typically prepared from its corresponding alcohol, 9-phenylxanthen-9-ol. The synthesis involves the substitution of the hydroxyl group with a chloride, which can be achieved using various chlorinating agents such as thionyl chloride or acetyl chloride.[4] Conversely, the primary impurity found in samples of this compound is often 9-phenylxanthen-9-ol, formed via hydrolysis.[4]

Caption: Synthesis and Hydrolysis of this compound.

Core Reactivity: The Pixyl Protecting Group

The principal application of this compound stems from its reactivity as an electrophile. The carbon at the 9-position is susceptible to nucleophilic attack, and the chloride ion is an excellent leaving group. This facilitates the reaction with primary alcohols (ROH) to form a pixyl ether. This reaction is the basis for using the 9-phenylxanthyl (pixyl) group as a protecting group for alcohols.[4]

The pixyl group offers a key advantage: it can be cleaved under specific, mild conditions, often photochemically, allowing for deprotection without affecting other sensitive functional groups in the molecule.[3]

Caption: Protection of a primary alcohol using this compound.

Verified Application

A documented use of this compound is in the multi-step synthesis of complex organic molecules. For instance, it was employed in the preparation of (1S,5S,6R,8S)-6-[(allyloxycarbonyl)oxy]-5-(trifluoroacetamido)-8-[9′-(9′-phenylxanthenyl)oxy]-2-oxabicyclo(3.2.1)octane, highlighting its utility in protecting a key alcohol functional group during a complex synthetic sequence.[3][4]

Experimental Protocols

Purification of this compound

A common impurity in this compound is its hydrolysis product, 9-hydroxy-9-phenylxanthene (9-phenylxanthen-9-ol).[4][8] The following protocol, adapted from established chemical literature, can be used for purification.[4]

Objective: To remove the 9-hydroxy-9-phenylxanthene impurity.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 10g of the impure this compound in 50mL of chloroform.

-

Reagent Addition: Add 1mL of redistilled acetyl chloride to the suspension.

-

Reflux: Gently heat the mixture to reflux. Continue heating until the evolution of HCl gas ceases. This indicates the conversion of the alcohol impurity back to the desired chloro derivative.

-

Solvent Removal: Remove the chloroform solvent by rotary evaporation. The intermediate product is a hydrochloride salt.

-

HCl Removal: Add benzene to the residue and heat. The hydrochloride will decompose, releasing HCl gas.

-

Crystallization: Add petroleum ether to the benzene solution to induce crystallization. The product will precipitate as prisms.

-

Drying: Collect the crystals by filtration and dry them thoroughly to remove the solvent. The final product should be the purified, benzene-free this compound.[4]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.[3]

-

In case of exposure:

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion/Inhalation: Move to fresh air. Seek medical attention if any symptoms develop.

-

Caption: Recommended safe handling workflow for this compound.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 170655, 9-Chloro-9-phenyl-9H-xanthene. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 9-CHLORO-9-PHENYL-9H-XANTHENE. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 9-Chloro-9-phenyl-9H-xanthene. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69744, 9-Chloroanthracene. Retrieved from [Link]

-

FDA Global Substance Registration System. (n.d.). 9-CHLORO-9-PHENYL-9H-XANTHENE. Retrieved from [Link]

-

InfochemsDB. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68997, 9-Phenylxanthen-9-ol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9-chloroanthracene. Retrieved from [Link]

-

Chemical Reviews. (2021). 9-Borafluorenes: Synthesis, Properties, and Reactivity. Retrieved from [Link]

-

RSC Publishing. (2015). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. Retrieved from [Link]

-

NIST WebBook. (n.d.). 9-Chloroanthracene. Retrieved from [Link]

-

MolPort. (n.d.). 4-{1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl}-2-fluorobenzonitrile. Retrieved from [Link]

Sources

- 1. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. 9-氯-9-苯基氧杂蒽 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 42506-03-6 [amp.chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound CAS#: 42506-03-6 [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 9-Phenylxanthen-9-ol | C19H14O2 | CID 68997 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-Chloro-9-phenylxanthene (CAS No. 42506-03-6): Synthesis, Reactivity, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Chloro-9-phenylxanthene, a versatile reagent and building block in organic synthesis. With the CAS number 42506-03-6, this compound is most notably recognized as the precursor to the 9-phenylxanthyl (pixyl) protecting group, a valuable tool for the temporary modification of hydroxyl functionalities, particularly in nucleoside and carbohydrate chemistry. This document delves into the synthesis and characterization of this compound, details its application as a protecting agent, and explores the broader pharmacological potential of the xanthene scaffold, offering insights for its application in drug discovery and development.

Introduction: The Xanthene Scaffold and the Significance of the 9-Chloro Substituent

The xanthene tricycle is a privileged heterocyclic system found in a variety of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Derivatives of xanthene are known for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The substitution at the 9-position of the xanthene ring system is a critical determinant of its chemical reactivity and biological function.[5] this compound, also known as pixyl chloride, is a key derivative that serves as an efficient reagent for the introduction of the 9-phenylxanthyl (pixyl) protecting group.[6] The presence of the chlorine atom at the tertiary benzylic-like position renders the molecule highly susceptible to nucleophilic substitution, forming a stable carbocation intermediate, which is the basis for its utility as a protecting group.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 42506-03-6 | |

| Molecular Formula | C₁₉H₁₃ClO | |

| Molecular Weight | 292.76 g/mol | |

| Melting Point | 102-106 °C | |

| Appearance | White to tan powder or crystals | |

| Solubility | Soluble in chloroform (25 mg/mL) |

Spectroscopic Characterization:

The identity and purity of this compound are confirmed through standard spectroscopic techniques. Representative data are referenced below.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons of the phenyl and xanthene ring systems.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a characteristic signal for the quaternary carbon atom bonded to chlorine (C9) in the downfield region, in addition to the signals for the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching vibrations, and the C-O-C stretching of the ether linkage in the xanthene core. The C-Cl stretching vibration is typically observed in the fingerprint region.[7][8]

Synthesis and Purification

This compound is most commonly synthesized from its corresponding alcohol, 9-phenylxanthen-9-ol. The reaction involves the substitution of the hydroxyl group with a chloride, often using an acyl chloride like acetyl chloride. This method is efficient and also serves as a purification strategy to remove any unreacted starting material.[6]

Synthesis of the Precursor: 9-Phenylxanthen-9-ol

The precursor, 9-phenylxanthen-9-ol, can be prepared via a Grignard reaction between xanthone and phenylmagnesium bromide.

Conversion to this compound: A Detailed Protocol

The following protocol is based on the established method of converting a tertiary alcohol to the corresponding chloride using acetyl chloride.[6]

Materials:

-

9-Phenylxanthen-9-ol

-

Chloroform (CHCl₃), anhydrous

-

Acetyl chloride (CH₃COCl), redistilled

-

Petroleum ether

-

Benzene (use with extreme caution in a well-ventilated fume hood)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g of 9-phenylxanthen-9-ol in 50 mL of anhydrous chloroform.

-

Addition of Acetyl Chloride: Add 1 mL of freshly redistilled acetyl chloride to the suspension.

-

Reaction: Gently heat the mixture to boiling. The reaction is complete when the evolution of hydrogen chloride (HCl) gas ceases. This can be monitored by holding a piece of moist blue litmus paper near the top of the condenser, which will turn red in the presence of acidic vapors.

-

Workup and Purification: a. Cool the reaction mixture to room temperature and evaporate the chloroform under reduced pressure. The residue is the hydrochloride salt of the product. b. To the residue, add a minimal amount of benzene and gently heat to drive off the remaining HCl. c. Add petroleum ether to the benzene solution to induce crystallization. The product will precipitate as prisms, which may contain solvated benzene. d. Collect the crystals by vacuum filtration and dry them under vacuum to obtain the pure, solvent-free this compound.[6]

Reactivity and Application as a Protecting Group

The primary application of this compound is in the protection of hydroxyl groups. The resulting 9-phenylxanthyl (pixyl) ether is stable to a range of reaction conditions but can be cleaved under specific, often mild, conditions.

The Pixyl (Px) Protecting Group

The pixyl group is particularly useful for the protection of primary alcohols. Its bulkiness can provide steric hindrance, and its chromophoric nature can aid in the visualization of compounds during chromatography.

Experimental Protocol: Protection of a Primary Alcohol

This generalized protocol illustrates the use of this compound for the protection of a primary alcohol, such as in a nucleoside.

Materials:

-

Substrate containing a primary alcohol (e.g., a 5'-hydroxyl of a nucleoside)

-

This compound

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Experimental Protocol:

-

Reaction Setup: Dissolve the alcohol-containing substrate in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.

-

Addition of Pixyl Chloride: Add a slight excess (1.1-1.5 equivalents) of this compound to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: a. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove excess acid. b. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the pixylated product.

Deprotection of the Pixyl Group

The pixyl group can be cleaved under various conditions, including mild acidic treatment or photolysis, offering orthogonality to other protecting groups. The specific conditions for deprotection will depend on the nature of the substrate and the other functional groups present. For photolytic cleavage, irradiation at wavelengths around 300-350 nm is often employed.[9]

Relevance in Drug Discovery and Development

The xanthene scaffold is a recurring motif in compounds with significant pharmacological activity. The introduction of a chlorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic profile and biological activity.

Anticancer and Cytotoxic Potential

Numerous studies have demonstrated the cytotoxic effects of xanthene derivatives against various cancer cell lines.[1][9][10] For instance, certain substituted 9-hydroxy-9-aryl-9H-xanthenes have shown IC₅₀ values in the micromolar range against cell lines such as DU-145 (prostate), MCF-7 (breast), and HeLa (cervical).[1][10] The mechanism of action is often distinct from that of related intercalating agents, potentially involving non-planar interactions with biological targets.[1] While direct studies on the anticancer activity of this compound are not widely reported, its structural similarity to these active compounds suggests it could serve as a valuable intermediate for the synthesis of novel anticancer agents.

Antimicrobial Properties

Halogenated xanthenes have been shown to possess significant antimicrobial properties.[11] Their mechanism of action can involve photooxidation, leading to the generation of reactive oxygen species that are detrimental to bacteria.[11] Halogenation, in general, has been a successful strategy in the development of potent antibacterial agents.[12] The presence of the chloro group in this compound makes its derivatives interesting candidates for investigation as novel antimicrobial agents, particularly in the context of rising antibiotic resistance.[13]

Modulation of Signaling Pathways

Some xanthene derivatives have been identified as modulators of key cellular signaling pathways. For example, certain xanthene-9-carboxylic acid derivatives have been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which is a target for the treatment of metabolic diseases like type 2 diabetes.[3] This highlights the potential of the xanthene scaffold to be elaborated into molecules that can selectively interact with important biological targets.

Conclusion

This compound is a valuable and versatile chemical entity. Its primary role as the precursor to the pixyl protecting group is well-established, providing a reliable method for the temporary masking of hydroxyl groups in complex synthetic endeavors. Beyond this synthetic utility, the inherent biological potential of the xanthene scaffold, coupled with the modulating effects of halogenation, positions this compound as an attractive starting point for the design and synthesis of novel therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective application in both synthetic and medicinal chemistry research.

References

- Giri, R., Goodell, J. R., Xing, C., Benoit, A., Kaur, H., Hiasa, H., & Ferguson, D. M. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Bioorganic & Medicinal Chemistry, 18(4), 1456–1463.

- Giri, R., Goodell, J. R., Xing, C., Benoit, A., Kaur, H., Hiasa, H., & Ferguson, D. M. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Experts@Minnesota.

- Waite, M., & Yousef, A. E. (2009). Antimicrobial Properties of Hydroxyxanthenes. In Food Microbiology (pp. 45-56).

- Giri, R., Goodell, J. R., Xing, C., Benoit, A., Kaur, H., Hiasa, H., & Ferguson, D. M. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes.

- Misetic, A., & Boyd, M. K. (1998). S-pixyl Analogues as Photocleavable Protecting Groups for Nucleosides. PubMed.

- Nirwan, S. A., Kadam, M. S., Shinde, S. A., Jawale, V. S., & Dhanmane, S. A. (2022). Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review.

-

PubChem. (n.d.). 9-Chloro-9-phenyl-9H-xanthene. Retrieved from [Link]

- Gunjegaonkar, R. S., & Asnani, A. J. (2018). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry.

-

Organic Syntheses. (n.d.). 4-acetyl-gamma-pyrone. Retrieved from [Link]

- Tuncbilek, M., Kiper, T., Altan, A., & Ertan, R. (2009).

- Wakamatsu, K., Abe, N., & Ojika, M. (2006). Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. PubMed.

- Bachmann, W. E. (1931). Triphenylchloromethane. Organic Syntheses, 11, 108.

- Pellosi, D., et al. (2016). The photobactericidal activity of xanthene derivatives against Escherichia coli and Staphylococcus aureus.

- Costa, S. S., Viveiros, M., & Amaral, L. (2018).

- Lubell, W. D., & Rapoport, H. (1991). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. NIH.

-

Reich, H. J. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9-chloroanthracene. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9-acetylanthracene. Retrieved from [Link]

- Wang, Z., et al. (2020). Photoinduced Deprotection of Tetrahydropyranyl Ethers with High Selectivity and Ultrahigh Efficiency.

- Sharma, G. V. M., et al. (2004). ChemInform Abstract: Highly Efficient and Selective Deprotection Method for Prenyl, Geranyl, and Phytyl Ethers and Esters Using Borontrifluoride-Etherate.

Sources

- 1. Synthesis and cancer cell cytotoxicity of substituted xanthenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijrpc.com [ijrpc.com]

- 4. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. This compound CAS#: 42506-03-6 [amp.chemicalbook.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. compoundchem.com [compoundchem.com]

- 9. researchgate.net [researchgate.net]

- 10. experts.umn.edu [experts.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation | MDPI [mdpi.com]

An In-Depth Technical Guide to 9-Chloro-9-phenylxanthene (Pixyl Chloride) for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Chloro-9-phenylxanthene, a valuable reagent in modern organic synthesis, particularly in the realm of nucleoside and peptide chemistry. Commonly known as Pixyl chloride, this compound serves as the precursor to the 9-phenylxanthyl (pixyl or Px) protecting group. This document delves into the IUPAC nomenclature, detailed synthesis protocols, thorough spectroscopic characterization, and the mechanistic intricacies of its application as a protective agent. Furthermore, it offers a comparative analysis against other prevalent protecting groups, such as trityl (Trt) and fluorenylmethyloxycarbonyl (Fmoc), to highlight its unique advantages in specific synthetic contexts. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development, providing the technical accuracy and field-proven insights necessary for its effective utilization.

Introduction and IUPAC Nomenclature

This compound is a heterocyclic organic compound with the molecular formula C₁₉H₁₃ClO.[1] Its structure consists of a central xanthene core, substituted with a phenyl group and a chlorine atom at the 9-position.

The definitive IUPAC name for this compound is 9-Chloro-9-phenyl-9H-xanthene .[1]

It is widely recognized by its trivial name, Pixyl chloride , which is derived from the corresponding protecting group it forms, the 9-phenylxanthyl (pixyl) group . Other synonyms include 9-phenylxanthyl chloride.[1]

The pixyl group has emerged as a crucial tool in the synthesis of complex biomolecules, offering distinct advantages in terms of acid lability and the physical properties it confers upon protected substrates. This guide will explore these aspects in detail, providing the reader with a robust understanding of this important synthetic tool.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available xanthone. The overall synthetic workflow involves a Grignard reaction to introduce the phenyl group, followed by a chlorination step.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 9-Phenylxanthen-9-ol

The initial step involves the nucleophilic addition of a phenyl group to the carbonyl carbon of xanthone using a Grignard reagent, phenylmagnesium bromide.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with xanthone and anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Phenylmagnesium bromide (typically a 3 M solution in diethyl ether) is added dropwise to the stirred solution of xanthone at room temperature. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the consumption of xanthone is complete.

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 9-phenylxanthen-9-ol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 9-phenylxanthen-9-ol as a white solid.

Step 2: Synthesis of this compound

The final step is the conversion of the tertiary alcohol, 9-phenylxanthen-9-ol, to the corresponding chloride using a chlorinating agent. Acetyl chloride is a commonly used reagent for this transformation as it is effective and the byproducts are volatile.

Experimental Protocol:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 9-phenylxanthen-9-ol and a non-polar solvent such as toluene or dichloromethane.

-

Chlorination: Acetyl chloride is added to the stirred suspension at room temperature. The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the evolution of HCl gas and by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a solvent such as hexane or a mixture of hexane and ethyl acetate to yield the final product as a crystalline solid. A key impurity at this stage is any unreacted 9-hydroxy-9-phenylxanthene. Boiling the crude product in chloroform with a small amount of redistilled acetyl chloride can help to convert this impurity to the desired chloride.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the xanthene and phenyl moieties. The protons on the xanthene ring typically appear as a complex multiplet in the aromatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum is a definitive tool for structural elucidation.

| Carbon Atom | Approximate Chemical Shift (ppm) | Description |

| C-9 | ~75-85 | Quaternary carbon attached to Cl and O |

| Aromatic Carbons | ~115-155 | Multiple signals for the phenyl and xanthene rings |

Note: The exact chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a broad O-H stretching band (which would be present in the precursor, 9-phenylxanthen-9-ol) and the presence of characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O-C ether linkage of the xanthene core.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1250 |

| C-Cl | Stretching | 700-800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₉H₁₃ClO), the expected molecular weight is approximately 292.76 g/mol .[1] The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with a characteristic isotopic pattern for the presence of a chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl). Fragmentation may involve the loss of the chlorine atom to form the stable 9-phenylxanthyl cation.

The 9-Phenylxanthyl (Pixyl) Group in Organic Synthesis

The primary application of this compound is as a precursor to the pixyl (Px) protecting group, which is particularly valuable for the protection of primary alcohols.

Mechanism of Protection

The protection of an alcohol with this compound proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), which serves to deprotonate the alcohol and neutralize the HCl byproduct. The mechanism involves the formation of a highly stabilized 9-phenylxanthyl carbocation as a transient intermediate, which is then trapped by the alkoxide.

Caption: Mechanism of alcohol protection using Pixyl chloride.

Mechanism of Deprotection

A key advantage of the pixyl group is its lability under mild acidic conditions. The deprotection mechanism is the reverse of the protection step, initiated by the protonation of the ether oxygen, followed by the departure of the alcohol and the formation of the stable 9-phenylxanthyl cation.

Sources

Molecular weight of 9-Chloro-9-phenylxanthene

An In-depth Technical Guide on the Core Physicochemical Properties of 9-Chloro-9-phenylxanthene

Abstract

This compound, commonly known in synthetic chemistry as Pixyl chloride, is a pivotal reagent primarily utilized for the protection of primary hydroxyl groups, particularly in the intricate field of oligonucleotide and nucleoside synthesis. Its utility stems from the stability of the resulting 9-phenylxanthen-9-yl (Pixyl) ether under various conditions and its selective removal under mild acid treatment. This guide provides a comprehensive examination of its core physicochemical properties, with a detailed focus on its molecular weight, synthesis, analytical characterization, and practical application. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers, chemists, and drug development professionals with both foundational knowledge and field-proven insights into the effective use of this compound.

Foundational Insights: The Role of this compound in Synthetic Strategy

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The 9-phenylxanthen-9-yl (Pixyl or Px) group, introduced via this compound, has carved a niche as a valuable tool for this purpose. Its selection over other protecting groups is often dictated by its specific acid lability, which allows for orthogonal deprotection schemes in the presence of other acid-sensitive or base-labile groups. The bulky, rigid xanthene backbone provides steric hindrance that can influence the local chemical environment, a factor that can be exploited in stereoselective synthesis. Understanding its fundamental properties, starting with its precise molecular weight, is the first step toward its rational and effective application in complex synthetic campaigns.

Core Molecular and Physicochemical Profile

A precise understanding of a reagent's properties is non-negotiable for reproducible and successful experimentation. This section delineates the fundamental identifiers and characteristics of this compound.

Molecular Identity and Descriptors

For clarity and unambiguous identification in procurement, documentation, and literature searches, the following descriptors are critical.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 42506-03-6 | [1][2] |

| Molecular Formula | C₁₉H₁₃ClO | [1][2][3] |

| Synonyms | Pixyl chloride, 9-phenylxanthyl chloride | [1][2][4] |

| InChI Key | HTGMODSTGYKJDG-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl | [1] |

Elucidation of Molecular Weight

The term "molecular weight" can refer to several values, and for the research scientist, precision is paramount.

-

Average Molecular Weight (MW): This value is calculated using the weighted average of the natural abundances of the constituent isotopes of each element. For C₁₉H₁₃ClO, the average molecular weight is typically cited as 292.76 g/mol .[3][5] This is the value used for all stoichiometric calculations in the laboratory, such as determining molar equivalents for a reaction.

-

Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O). The monoisotopic mass of this compound is 292.0655 Da .[1] This value is of critical importance in high-resolution mass spectrometry (HRMS), where it is used to confirm the elemental composition of the synthesized compound with high accuracy.

The slight discrepancy between 292.76 g/mol and the computed value of 292.8 g/mol from some sources arises from the different standard atomic weights used in the calculations.[1] For routine laboratory work, 292.76 g/mol is the accepted standard.

Physicochemical Properties

The physical state and solubility dictate how a reagent is stored, handled, and used in a reaction setup.

| Property | Value | Source(s) |

| Appearance | Solid | [6] |

| Melting Point | 102-106 °C (lit.) | [5] |

| Solubility | Soluble in chloroform (25 mg/mL) | [6] |

| Boiling Point | 387.1 ± 42.0 °C (Predicted) | [5][6] |

| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [5][6] |

Structural Representation

The three-dimensional arrangement of atoms dictates the molecule's reactivity.

Caption: 2D representation of this compound.

Synthesis and Purification Workflow

The reliable synthesis of this compound is crucial for its use as a reagent. The most common laboratory preparation involves the chlorination of the corresponding alcohol, 9-phenylxanthydrol.

Causality in Reagent Selection

The choice of a chlorinating agent is critical. Thionyl chloride (SOCl₂) or acetyl chloride are frequently employed. The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion. The use of a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is essential to prevent unwanted side reactions with the solvent.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion.

-

Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 9-phenylxanthydrol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of alcohol).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction with the chlorinating agent.

-

Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates completion.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acetyl chloride.

-

Isolation: The crude solid obtained is then subjected to purification.

Purification by Recrystallization

Recrystallization is the method of choice to obtain high-purity this compound.

-

Solvent Selection: Dissolve the crude solid in a minimum amount of hot solvent, such as a mixture of dichloromethane and hexane.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to induce crystallization.

-

Filtration: Collect the resulting crystals by vacuum filtration, washing with a small amount of cold hexane.

-

Drying: Dry the crystals under high vacuum to remove residual solvent. The final product should be a white to off-white solid.

Synthesis Workflow Diagram

Caption: Workflow for synthesis and purification of the title compound.

Analytical Characterization Workflow

Confirmation of the structure and purity of the synthesized this compound is essential before its use in subsequent reactions. This multi-step analytical approach ensures trustworthiness in the material.

-

Melting Point Analysis: A sharp melting point within the literature range (102-106 °C) is a primary indicator of purity.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed monoisotopic mass should match the theoretical value (292.0655 Da) within a narrow tolerance (e.g., ± 5 ppm).

-

NMR Spectroscopy:

-

¹H NMR: The spectrum will show a complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the 13 aromatic protons.

-

¹³C NMR: The spectrum will confirm the presence of 19 carbon atoms, with the characteristic quaternary carbon C9 appearing around 90-100 ppm.

-

-

Infrared (IR) Spectroscopy: Key signals include C-O-C stretching for the xanthene ether linkage (around 1250 cm⁻¹) and C-Cl stretching (around 700-800 cm⁻¹).

Caption: Multi-technique workflow for analytical characterization.

Application: The Protection/Deprotection Cycle

The primary utility of this compound is the protection of primary alcohols.

-

Protection: The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), which scavenges the HCl generated. The primary alcohol acts as a nucleophile, attacking the electrophilic C9 carbon of the xanthene and displacing the chloride.

-

Deprotection: The resulting Pixyl ether is stable to basic and many neutral conditions but is readily cleaved by mild protic acids, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like DCM. This selective lability is the key to its utility.

Caption: The protection/deprotection cycle using Pixyl chloride.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves. It is known to cause skin and eye irritation. All manipulations should be performed in a well-ventilated chemical fume hood. Store the reagent in a tightly sealed container in a cool, dry place, away from moisture, as it can hydrolyze back to the alcohol.

Conclusion

This compound is more than a simple chlorinated hydrocarbon; it is a precision tool for the synthetic chemist. Its molecular weight of 292.76 g/mol is the starting point for its effective use in the laboratory. A thorough understanding of its synthesis, purification, and analytical validation provides the foundation of trustworthiness required in high-stakes research and development. By leveraging its unique stability and selective lability, particularly in the protection of primary alcohols, researchers can navigate complex synthetic pathways with greater control and efficiency. This guide serves as a technical resource to ensure its application is both scientifically sound and practically successful.

References

-

PubChem. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655. [Link]

-

P&S Chemicals. Product information, this compound. [Link]

-

Global Substance Registration System. 9-CHLORO-9-PHENYL-9H-XANTHENE. [Link]

-

FDA Global Substance Registration System. 9-CHLORO-9-PHENYL-9H-XANTHENE. [Link]

Sources

- 1. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 9-CHLORO-9-PHENYL-9H-XANTHENE [drugfuture.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound CAS#: 42506-03-6 [m.chemicalbook.com]

9-Chloro-9-phenylxanthene structural formula and SMILES string

An In-Depth Technical Guide to 9-Chloro-9-phenylxanthene: Synthesis, Properties, and Application as a Hydroxyl Protecting Group

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by its common synonym Pixyl chloride (Px-Cl), is a crystalline organic solid with the molecular formula C₁₉H₁₃ClO.[1] Its significance in modern organic chemistry, particularly in the synthesis of sensitive biomolecules like nucleosides and oligonucleotides, stems from its role as the key reagent for introducing the 9-phenylxanthen-9-yl (pixyl or Px) protecting group onto primary hydroxyl functions.[2][3] The pixyl group offers the advantage of being readily introduced and subsequently removed under very mild acidic conditions, a critical feature for substrates sensitive to harsh reagents.[3] This guide provides a comprehensive overview of this compound, detailing its structure, a robust synthesis protocol, its mechanism and application in protecting group strategies, and essential characterization data.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central, tricyclic xanthene core. At the 9-position, a quaternary carbon is bonded to a phenyl group, a chlorine atom, and is part of the fused heterocyclic system. This specific arrangement is crucial to its reactivity, as the C9-Cl bond is activated towards nucleophilic substitution. The stability of the resultant tertiary carbocation (the 9-phenylxanthyl cation) upon chloride departure is the key to both its introduction and its facile, acid-catalyzed removal.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Pixyl chloride, 9-Phenylxanthyl chloride | [1] |

| CAS Number | 42506-03-6 | [1] |

| Molecular Formula | C₁₉H₁₃ClO | [1][2] |

| Molecular Weight | 292.76 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 102-106 °C | |

| SMILES String | C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)Cl | [1] |

| Solubility | Soluble in chloroform (25 mg/mL) |

Synthesis of this compound

The synthesis of this compound is a well-established two-step process starting from commercially available xanthen-9-one. The core logic involves first introducing the phenyl group at the 9-position via a Grignard reaction to form the tertiary alcohol, 9-phenylxanthen-9-ol. This alcohol is then converted to the target chloride.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 9-Phenylxanthen-9-ol

-

Rationale: This step utilizes a Grignard reaction, a classic and highly effective method for forming carbon-carbon bonds. The nucleophilic carbon of phenylmagnesium bromide attacks the electrophilic carbonyl carbon of xanthen-9-one, forming the tertiary alcohol after an aqueous workup.

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add xanthen-9-one (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add a solution of phenylmagnesium bromide (approx. 1.1 eq) in THF dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude 9-phenylxanthen-9-ol, which can be purified by recrystallization from ethanol or by column chromatography.

Step 2: Synthesis of this compound

-

Rationale: The hydroxyl group of the alcohol is a poor leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this conversion because it transforms the -OH into a chlorosulfite intermediate, a much better leaving group.[4] The subsequent loss of gaseous sulfur dioxide (SO₂) and reaction with chloride provides the final product.[4] Pyridine is used as a base to neutralize the HCl generated during the reaction.[5]

-

Dissolve the purified 9-phenylxanthen-9-ol (1.0 eq) in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add thionyl chloride (SOCl₂, approx. 1.2 eq) dropwise. A precipitate may form.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto ice water and extract with dichloromethane or ethyl acetate.

-

Wash the organic layer successively with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether) to afford pure this compound.[6]

Application: The Pixyl (Px) Protecting Group

The primary utility of this compound is as a reagent for protecting primary alcohols. The reaction proceeds via a nucleophilic substitution, where the alcohol displaces the chloride.

Protection & Deprotection Workflow

Caption: The protection/deprotection cycle using the pixyl group.

Protocol for Alcohol Protection

-

Rationale: As demonstrated by Chattopadhyaya and Reese, this reaction is highly effective for the 5'-hydroxy groups of nucleosides.[2][3] Pyridine acts as a base to scavenge the HCl byproduct, driving the reaction to completion.

-

Dissolve the primary alcohol (e.g., a suitably N-protected nucleoside) (1.0 eq) in anhydrous pyridine.

-

Add this compound (approx. 1.1-1.2 eq) in one portion.

-

Stir the reaction at room temperature for 2-4 hours. Monitor by TLC.

-

Once the reaction is complete, cool the mixture and add cold water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic phase with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

-

After filtration and solvent evaporation, the pixyl-protected product can be purified by silica gel chromatography.

Protocol for Deprotection

-

Rationale: The pixyl ether is stable to basic and neutral conditions but is labile to acid. The mechanism involves protonation of the ether oxygen, followed by departure of the stable 9-phenylxanthyl carbocation, which is subsequently trapped by a nucleophile (e.g., water). Its lability is significantly greater than that of the more common trityl (Tr) group.

-

Dissolve the pixyl-protected alcohol in a suitable solvent such as dichloromethane or chloroform.

-

Treat the solution with a mild acid. A common condition is trifluoroacetic acid (TFA) in dichloromethane (e.g., 2-5% TFA) for a few minutes at room temperature.

-

Monitor the deprotection by TLC. The reaction is typically very fast.

-

Upon completion, quench the acid by adding a base, such as pyridine or a saturated solution of sodium bicarbonate.

-

Extract the deprotected alcohol and purify as necessary.

Structural Characterization

The identity and purity of this compound are confirmed using standard spectroscopic methods.

-

¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the 13 aromatic protons of the phenyl and xanthene rings. The absence of a singlet for the hydroxyl proton (present in the precursor alcohol) is a key indicator of successful conversion.

-

¹³C NMR: The spectrum will display numerous signals in the aromatic region. A key signal is that of the quaternary C9 carbon.

-

IR Spectroscopy: The most significant feature for confirming the conversion from 9-phenylxanthen-9-ol is the disappearance of the broad O-H stretching band (typically around 3400-3600 cm⁻¹).

-

Mass Spectrometry: Provides confirmation of the molecular weight (292.76 g/mol ) and can show characteristic fragmentation patterns.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with many chlorinated organic compounds and their precursors (like thionyl chloride), all manipulations should be performed in a well-ventilated fume hood. It is an irritant and should not be inhaled or allowed to come into contact with skin or eyes.

References

- Chattopadhyaya, J. B. & Reese, C. B. (1978). The 9-phenylxanthen-9-yl protecting group.

-

PubChem. 9-Chloro-9-phenyl-9H-xanthene. National Center for Biotechnology Information. Available from: [Link]

-

University of Calgary. Ch 8 : ROH + SOCl2 or PX3. Department of Chemistry. Available from: [Link]

-

Master Organic Chemistry. Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Available from: [Link]

-

Royal Society of Chemistry. The 9-phenylxanthen-9-yl protecting group. RSC Publishing. Available from: [Link]

-

Global Substance Registration System. 9-CHLORO-9-PHENYL-9H-XANTHENE. Available from: [Link]

-

P&S Chemicals. Product information, this compound. Available from: [Link]

-

Chemistry LibreTexts. 17.6: Reactions of Alcohols. Available from: [Link]

Sources

- 1. 9-Chloro-9-phenyl-9H-xanthene | C19H13ClO | CID 170655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The 9-phenylxanthen-9-yl protecting group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. The 9-phenylxanthen-9-yl protecting group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. orgosolver.com [orgosolver.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Spectroscopic Data of 9-Chloro-9-phenylxanthene

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 9-Chloro-9-phenylxanthene. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important xanthene derivative through detailed spectral interpretation. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the development of novel therapeutic agents and functional materials. Accurate characterization of its molecular structure is paramount for understanding its reactivity and potential applications. Spectroscopic techniques, particularly NMR and IR spectroscopy, provide definitive insights into the compound's atomic arrangement and functional groups. This guide presents a detailed examination of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, offering a foundational understanding for its use in further research and development.

Molecular Structure

The structural framework of this compound, with the IUPAC name this compound, consists of a central xanthene core substituted with a phenyl group and a chlorine atom at the C9 position. This substitution pattern is crucial to its chemical properties and is clearly delineated in the spectroscopic data that follows.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the number of distinct proton environments and their connectivity within a molecule. The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region, corresponding to the protons of the xanthene and phenyl moieties.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.40 | Multiplet | 13H | Aromatic Protons (Phenyl and Xanthene rings) |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound displays a complex multiplet in the aromatic region, integrating to 13 protons. This signal arises from the overlapping resonances of the protons on the two benzene rings of the xanthene core and the five protons of the phenyl group. The specific chemical shifts and coupling patterns within this multiplet are influenced by the electronic environment of each proton, which is in turn affected by the neighboring substituents and the overall molecular geometry. A higher field instrument would be necessary to resolve the individual signals and perform a more detailed assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 78.4 | C9 (quaternary carbon attached to Cl and phenyl group) |

| 116.9 | Xanthene C4, C5 |

| 123.5 | Xanthene C1, C8 |

| 126.5 | Phenyl C2', C6' |

| 128.4 | Phenyl C3', C5' |

| 128.8 | Phenyl C4' |

| 129.5 | Xanthene C2, C7 |

| 130.2 | Xanthene C3, C6 |

| 142.1 | Phenyl C1' (ipso-carbon) |

| 150.8 | Xanthene C4a, C5a (carbons attached to oxygen) |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The downfield signal at 150.8 ppm is characteristic of the aromatic carbons bonded to the ether oxygen of the xanthene ring. The quaternary carbon at the 9-position (C9), bearing both the chlorine and phenyl substituents, appears at approximately 78.4 ppm. The remaining signals in the aromatic region correspond to the other carbons of the xanthene and phenyl rings. The symmetry of the xanthene moiety results in several pairs of equivalent carbons, thus reducing the total number of observed signals.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to the aromatic C-H and C=C bonds, as well as the C-O and C-Cl bonds.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H stretch |

| 1595 | Strong | Aromatic C=C stretch |

| 1485 | Strong | Aromatic C=C stretch |

| 1445 | Strong | Aromatic C=C stretch |

| 1240 | Strong | Aryl-O-Aryl asymmetric stretch |

| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

| 695 | Strong | C-Cl stretch |

Interpretation of the IR Spectrum:

The IR spectrum confirms the presence of the key functional groups. The aromatic C-H stretching vibrations are observed around 3060 cm⁻¹. The strong bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings. A prominent, strong absorption at approximately 1240 cm⁻¹ is assigned to the asymmetric stretching of the aryl-ether (C-O-C) linkage of the xanthene core. The strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending for the ortho-disubstituted benzene rings of the xanthene. The C-Cl stretching vibration is expected to appear in the fingerprint region, and a strong absorption around 695 cm⁻¹ is attributed to this bond.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra, adaptable for this compound.

NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR data is essential for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound as it provides good solubility and its residual proton signal does not interfere with the aromatic region.

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its protons and carbons resonate at a high field (0 ppm), which typically does not overlap with the signals of the analyte.

IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of a solid sample.

Caption: Workflow for ATR-IR data acquisition.

Trustworthiness of the Protocol: The described ATR-IR protocol is self-validating. The collection of a background spectrum before each sample measurement corrects for atmospheric and instrumental interferences, ensuring that the resulting spectrum is solely that of the sample.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a definitive structural characterization of this compound. The ¹H NMR, ¹³C NMR, and IR data are in excellent agreement with the proposed molecular structure. This guide serves as a valuable resource for scientists and researchers, enabling a deeper understanding of this compound's chemical nature and facilitating its application in various fields of chemical science.

References

The 9-Phenylxanthen-9-yl (Pixyl) Group: A Technical Guide to a Versatile Protecting Group

Abstract

The 9-phenylxanthen-9-yl (pixyl or Px) group has emerged as a significant and versatile protecting group in modern organic synthesis, most notably in the preparation of oligonucleotides. Its unique combination of steric bulk, electronic properties, and a rigid, planar xanthene backbone confers several advantageous characteristics upon the molecules it protects. This technical guide provides an in-depth exploration of the core attributes of the pixyl group, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, mechanisms of protection and deprotection, key benefits over other common protecting groups, and its expanding applications.

Introduction: The Need for a Superior Protecting Group

In the intricate world of multi-step organic synthesis, particularly in the construction of complex biomolecules like oligonucleotides and peptides, the judicious use of protecting groups is paramount.[1] An ideal protecting group should be introduced efficiently and selectively, remain robust under various reaction conditions, and be removed cleanly and selectively under mild conditions.[2] The ubiquitous 4,4'-dimethoxytrityl (DMT) group has long been the gold standard for the protection of primary hydroxyl groups in nucleosides during solid-phase oligonucleotide synthesis.[3] However, its removal requires acidic conditions that can be detrimental to sensitive substrates, leading to side reactions such as depurination.[4]

The 9-phenylxanthen-9-yl (pixyl) group was developed as a valuable alternative, addressing some of the limitations of the DMT group.[3] Its core structure, a xanthene ring system with a phenyl substituent at the 9-position, provides a unique set of properties that make it a superior choice in many synthetic contexts.

Core Characteristics of the Pixyl Group

The utility of the pixyl group stems from a combination of its structural and electronic features.

Steric and Electronic Effects

The pixyl group possesses a rigid and planar tricyclic xanthene backbone, which, coupled with the C9-phenyl ring, creates significant steric hindrance. This bulkiness is crucial for directing reactions to less hindered sites and can influence the conformation of the protected molecule.

Electronically, the oxygen atom within the xanthene ring and the delocalized π-system contribute to the stability of the pixyl cation, which is formed during the acidic deprotection step.[5] This inherent stability is a key factor in the lability of the pixyl ether bond under acidic conditions. The electronic properties of the xanthene ring can be further tuned by introducing substituents, which can modulate the acid lability of the protecting group.[6]

Enhanced Crystallinity

A significant and often cited advantage of the pixyl group is its tendency to induce crystallinity in the molecules it protects.[7] This is a critical feature in large-scale synthesis, as it often allows for the purification of intermediates by crystallization rather than tedious and costly chromatographic methods.[7] The rigid, planar nature of the xanthene scaffold facilitates ordered packing in the crystal lattice.[8] This property can lead to higher purity of synthetic intermediates, which is crucial for the overall success of a multi-step synthesis.

The ability to obtain crystalline intermediates is a significant process advantage, particularly in industrial settings where efficiency and cost-effectiveness are paramount.

Synthesis of the Key Reagent: 9-Chloro-9-phenylxanthene (Pixyl Chloride)

The introduction of the pixyl group is typically achieved using this compound, commonly known as pixyl chloride. The synthesis of this reagent is a straightforward two-step process starting from commercially available xanthen-9-one.

Synthesis of 9-Phenylxanthen-9-ol

The first step involves a Grignard reaction between xanthen-9-one and phenylmagnesium bromide to yield 9-phenylxanthen-9-ol.[9]

Experimental Protocol: Synthesis of 9-Phenylxanthen-9-ol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings and dry diethyl ether.

-

Grignard Reagent Formation: A solution of bromobenzene in dry diethyl ether is added dropwise to the magnesium suspension to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

-

Addition of Xanthen-9-one: Once the Grignard reagent has formed, a solution of xanthen-9-one in a suitable dry solvent (e.g., THF or diethyl ether) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred until completion (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude 9-phenylxanthen-9-ol can be purified by recrystallization.

Conversion to this compound

The final step is the conversion of the tertiary alcohol, 9-phenylxanthen-9-ol, to the corresponding chloride using a chlorinating agent such as thionyl chloride or acetyl chloride.[10][11]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet to a trap (to neutralize evolved HCl and SO₂) is charged with 9-phenylxanthen-9-ol and a suitable solvent (e.g., dry benzene or toluene).

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the solution at room temperature. The reaction is exothermic and evolves gas.

-

Reaction Completion and Isolation: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (cessation of gas evolution and TLC analysis).

-

Purification: The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude pixyl chloride can be purified by recrystallization from a suitable solvent system (e.g., benzene/petroleum ether).[12]

Xanthenone [label="Xanthen-9-one"]; Grignard [label="PhMgBr", shape=ellipse, fillcolor="#FFFFFF"]; Xanthenol [label="9-Phenylxanthen-9-ol"]; ChlorinatingAgent [label="SOCl₂ or AcCl", shape=ellipse, fillcolor="#FFFFFF"]; PixylChloride [label="this compound\n(Pixyl Chloride)"];

Xanthenone -> Xanthenol [label=" Grignard\nReaction "]; Grignard -> Xanthenol [style=invis]; Xanthenol -> PixylChloride [label=" Chlorination "]; ChlorinatingAgent -> PixylChloride [style=invis]; }

Figure 1. Synthetic pathway for this compound.

The Pixyl Group in Action: Protection and Deprotection of Alcohols

The primary application of the pixyl group is the protection of hydroxyl functionalities, particularly the 5'-hydroxyl group of nucleosides in oligonucleotide synthesis.

Protection of Alcohols

The protection reaction is a nucleophilic substitution where the alcohol attacks the electrophilic C9 carbon of pixyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine, which acts as a solvent and an acid scavenger.

Experimental Protocol: Pixyl Protection of a Primary Alcohol (e.g., 5'-OH of a Nucleoside)

-

Preparation: The substrate (e.g., a nucleoside with other functional groups appropriately protected) is dried by co-evaporation with anhydrous pyridine and dissolved in the same solvent under an inert atmosphere.

-

Reaction: this compound (typically 1.1-1.5 equivalents) is added portion-wise to the solution at room temperature.

-

Monitoring: The reaction progress is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched with methanol. The solvent is removed under reduced pressure.

-

Purification: The residue is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution) and brine. The organic layer is dried, filtered, and concentrated. The pixyl-protected product is then purified, often by crystallization, taking advantage of the crystallinity-enhancing property of the pixyl group.

Deprotection of Pixyl Ethers

Pixyl ethers are readily cleaved under mild acidic conditions. The mechanism involves protonation of the ether oxygen, followed by the departure of the alcohol and the formation of the resonance-stabilized pixyl cation. The increased acid lability of the pixyl group compared to the DMT group is a key advantage, allowing for deprotection under conditions that minimize acid-sensitive side reactions.[4] For instance, derivatives like the 2,7-dimethylpixyl (DMPx) group are even more acid-labile, providing a wider range of deprotection options for highly sensitive substrates.[4]

Experimental Protocol: Acidic Deprotection of a Pixyl Ether

-

Reaction Setup: The pixyl-protected substrate is dissolved in a suitable organic solvent (e.g., dichloromethane or acetonitrile).

-

Acid Addition: A solution of a weak acid, such as dichloroacetic acid (DCA) or trichloroacetic acid (TCA), in the reaction solvent is added at room temperature. The concentration of the acid is typically low (e.g., 2-3%).

-

Monitoring and Quenching: The reaction is monitored by TLC and is usually complete within minutes. The reaction is quenched by the addition of a base, such as pyridine or a dilute aqueous bicarbonate solution.

-

Work-up and Purification: The mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The deprotected alcohol is then purified by standard methods.

PixylEther [label="Pixyl-OR"]; ProtonatedEther [label="Pixyl-O⁺(H)R"]; PixylCation [label="Pixyl⁺ (Stabilized Cation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alcohol [label="R-OH"];

PixylEther -> ProtonatedEther [label=" H⁺ "]; ProtonatedEther -> PixylCation [label=" - R-OH "]; PixylCation -> Alcohol [style=invis]; }

Figure 2. Acid-catalyzed deprotection of a pixyl ether.

For applications requiring orthogonal deprotection strategies, photocleavable protecting groups are invaluable. The 9-phenylthioxanthen-9-yl (S-pixyl) group, an analogue of the pixyl group where the xanthene oxygen is replaced by sulfur, functions as an efficient photocleavable protecting group. The sulfur atom shifts the UV absorption to longer wavelengths, allowing for deprotection with less damaging radiation.

Experimental Protocol: Photolytic Deprotection of an S-Pixyl Ether

-

Sample Preparation: The S-pixyl protected substrate is dissolved in a suitable solvent mixture, often aqueous acetonitrile.

-

Irradiation: The solution is irradiated with a UV lamp at an appropriate wavelength (e.g., 300-350 nm) under neutral conditions.

-

Monitoring and Isolation: The progress of the deprotection is monitored by HPLC or TLC. Upon completion, the solvent is removed, and the deprotected alcohol is isolated and purified.

Spectroscopic Characterization

The identification and characterization of pixyl-protected compounds rely on standard spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR: The aromatic protons of the pixyl group typically appear as a complex multiplet in the region of 7.0-7.8 ppm. The protons of the protected alcohol will show a characteristic upfield or downfield shift upon protection, which can be used to confirm the reaction.

-

¹³C NMR: The quaternary C9 carbon of the pixyl group is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The numerous aromatic carbons of the xanthene and phenyl rings will be observed in the 115-155 ppm range.[2][13]

Mass Spectrometry